

Commercial Availability and Cost of 3-Nitrophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrophenylacetic acid

Cat. No.: B014234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and cost of **3-Nitrophenylacetic acid** (CAS No. 1877-73-2). This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. This document outlines key suppliers, current pricing, and relevant experimental protocols for its use.

Commercial Availability and Cost

3-Nitrophenylacetic acid is readily available from a variety of chemical suppliers in research and bulk quantities. The purity of the commercially available product is typically high, often exceeding 98%. The cost can vary significantly based on the supplier, quantity, and purity. Below is a summary of offerings from several prominent suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Thermo Scientific	B21540.06	99%	5 g	\$82.65[1]
Chemsavers	N/A	>98.5% (GC)	1 g, 5 g, 10 g, 25 g	\$52.00 (1g), \$200.00 (5g), \$389.00 (10g), \$775.00 (25g)[2]
TCI America	N0442	>98.0% (GC)	1 g, 5 g	\$23.00 (1g), \$64.00 (5g)[3]
Sigma-Aldrich	103608	99%	5 g	\$167.00[4]
Aladdin Scientific	ALA-N134334-1g	min 99%	1 g	\$49.99[5]
Lab Pro Inc.	N0442-1G	min 98.0%	1 g	Not listed

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of 3-Nitrophenylacetic Acid via Modified Willgerodt Reaction

A common and efficient method for the large-scale synthesis of **3-nitrophenylacetic acid** involves a modified Willgerodt reaction starting from 3-nitroacetophenone. This approach offers a significant improvement in yield compared to other methods.[1][2]

Methodology:

- Enamine Formation: 3-nitroacetophenone is reacted with a secondary amine, such as morpholine, in the presence of an acid catalyst and a dehydrating agent (e.g., toluene with a Dean-Stark trap) to form the corresponding enamine. The reaction is typically refluxed for several hours.[1]

- Reaction with Sulfur: The formed enamine is then dissolved in a suitable solvent like dimethylformamide and cooled in an ice bath. Elemental sulfur is added portion-wise to the cooled solution.[1]
- Thioamide Formation: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature to facilitate the formation of the nitrothiomorpholide intermediate.[1]
- Hydrolysis: The resulting nitrothiomorpholide is hydrolyzed using a strong acid, such as a mixture of acetic acid and hydrochloric acid, under reflux conditions. This step cleaves the thioamide to yield **3-nitrophenylacetic acid**.
- Purification: The crude **3-nitrophenylacetic acid** is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a pale yellow crystalline solid.[1]

Analytical Method: Quantification by LC-MS/MS after Derivatization

For the sensitive quantification of **3-Nitrophenylacetic acid** in biological matrices or reaction mixtures, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed. Derivatization with 3-nitrophenylhydrazine (3-NPH) can enhance ionization efficiency and chromatographic retention.

Methodology:

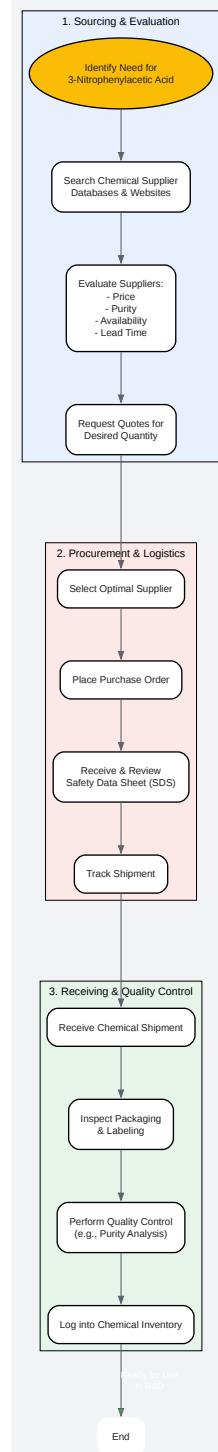
- Standard Preparation: Prepare a stock solution of **3-Nitrophenylacetic acid** in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: For liquid samples, a simple dilution may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
- Derivatization: To the standards and samples, add a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., a mixture of methanol and water). The reaction is typically allowed to proceed at room temperature for a specific duration.

- LC-MS/MS Analysis:
 - Chromatographic Separation: Inject the derivatized samples onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved peak shape) and an organic solvent like acetonitrile or methanol.
 - Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of **3-Nitrophenylacetic acid** in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
- Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of **3-Nitrophenylacetic acid** in the samples by interpolating their peak areas on the calibration curve.

Visualization

Procurement Workflow for 3-Nitrophenylacetic Acid

The following diagram illustrates a typical workflow for sourcing and procuring **3-Nitrophenylacetic acid** for research and development purposes.



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Procurement workflow for **3-Nitrophenylacetic acid**.

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